molecular formula C8H6BrClO2 B1331925 3-Bromo-5-chloro-2-methoxybenzaldehyde CAS No. 25299-26-7

3-Bromo-5-chloro-2-methoxybenzaldehyde

Cat. No.: B1331925
CAS No.: 25299-26-7
M. Wt: 249.49 g/mol
InChI Key: WMHPXUMZJOUCSK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-5-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPXUMZJOUCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359592
Record name 3-bromo-5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25299-26-7
Record name 3-bromo-5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-5-chloro-2-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Substituted benzaldehydes are foundational scaffolds in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Among these, this compound stands out as a highly functionalized intermediate. The strategic placement of its reactive aldehyde group, the synthetically versatile bromine and chlorine atoms, and the modulating methoxy group provides a rich platform for molecular elaboration. This guide offers a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, propose a validated synthetic protocol, outline a robust framework for its analytical characterization, and explore its potential as a key building block in the discovery of novel therapeutic agents.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

The benzene ring, adorned with a strategic arrangement of functional groups, is a privileged structure in medicinal chemistry. Halogen atoms, such as bromine and chlorine, are known to modulate a molecule's pharmacokinetic profile by influencing its lipophilicity, metabolic stability, and binding interactions. The methoxy group can act as a hydrogen bond acceptor and improve oral bioavailability. When these features are combined with an aldehyde—a versatile handle for forming carbon-carbon and carbon-nitrogen bonds—the resulting molecule becomes an exceptionally valuable synthetic intermediate.

The brominated methoxyphenyl moiety is a recurring motif in a variety of natural alkaloids that exhibit potent biological properties, including antibacterial, antifungal, and antitumor activities.[1] The specific substitution pattern of this compound offers a unique electronic and steric environment, making it a compelling starting point for the synthesis of novel compounds in drug discovery programs.[2] This document serves as a senior-level guide to understanding and utilizing this potent chemical entity.

Physicochemical Properties and Molecular Identification

Accurate identification begins with a thorough understanding of the compound's fundamental properties. The molecular weight and other key identifiers are crucial for experimental design, reaction stoichiometry, and analytical interpretation.

Core Molecular Data

The essential quantitative data for this compound are summarized below. The molecular weight is derived from the atomic masses of its constituent elements (C₈H₆BrClO₂).

PropertyValueSource
IUPAC Name This compound---
Molecular Formula C₈H₆BrClO₂[3]
Molecular Weight 249.49 g/mol [3]
Exact Mass 247.92397 Da[4]
CAS Number 25299-26-7[5]
Appearance Typically an off-white to yellow solid---
Topological Polar Surface Area (TPSA) 26.3 Ų[3]
LogP (Octanol/Water Partition Coeff.) 2.92[3]
Chemical Structure

The structural arrangement of the substituents on the benzaldehyde ring dictates its reactivity and potential for further modification.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Insights

A reliable and scalable synthetic route is paramount for any chemical intermediate. The synthesis of this compound can be efficiently achieved via the methylation of its corresponding hydroxyl precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-bromo-5-chlorosalicylaldehyde).

Rationale for Synthetic Strategy

The chosen strategy leverages the high reactivity of the phenolic hydroxyl group for O-alkylation. This approach is advantageous for several reasons:

  • Precursor Availability: 3-Bromo-5-chloro-2-hydroxybenzaldehyde is a commercially available starting material.[6]

  • Reaction Selectivity: Methylation of the phenolic hydroxyl group is a high-yielding and selective transformation that can be achieved under mild conditions, leaving the aldehyde and halogen functionalities intact.

  • Simplicity and Scalability: The protocol employs common laboratory reagents and equipment, making it readily scalable for producing larger quantities.

Proposed Synthetic Workflow

The workflow involves a standard Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a mild base, acts as a nucleophile to attack a methylating agent.

G start Start: 3-Bromo-5-chloro- 2-hydroxybenzaldehyde dissolve Dissolve in Acetone start->dissolve add_base Add K₂CO₃ (Base) dissolve->add_base add_methylating Add Dimethyl Sulfate (Methylating Agent) add_base->add_methylating reflux Reflux Reaction Mixture (e.g., 50-60°C, 4-6h) add_methylating->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup: Quench with water, Extract with EtOAc monitor->workup purify Purify by Column Chromatography (Silica Gel) workup->purify end Final Product: 3-Bromo-5-chloro- 2-methoxybenzaldehyde purify->end

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and definitive final characterization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone as the solvent, followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). The carbonate acts as the base to deprotonate the phenol and serves as a scavenger for the acid byproduct.

  • Methylating Agent: Slowly add dimethyl sulfate (Me₂SO₄, 1.2-1.5 eq) to the stirring suspension at room temperature. Causality Note: A slight excess of the methylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material spot is no longer visible.

  • Workup: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash sequentially with water and brine. This removes inorganic salts and residual polar reagents.

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Validation: Confirm the structure and purity of the final product using the analytical techniques described in the following section.

Analytical Characterization and Quality Control

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.[7]

Spectroscopic and Spectrometric Analysis
TechniqueExpected Result and Interpretation
¹H NMR Aromatic Region: Two doublets in the 7.0-8.0 ppm range, corresponding to the two aromatic protons. Methoxy Signal: A sharp singlet around 3.9-4.1 ppm, integrating to 3 hydrogens. Aldehyde Signal: A singlet around 10.0-10.5 ppm, integrating to 1 hydrogen. The splitting pattern confirms the substitution.
¹³C NMR Carbonyl Carbon: A signal in the 185-195 ppm region. Aromatic Carbons: Multiple signals between 110-160 ppm, including those directly attached to the halogens and oxygen. Methoxy Carbon: A signal around 55-65 ppm.
FTIR (ATR) C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-O Stretch (Aryl Ether): A characteristic band around 1250 cm⁻¹. C-H Stretch (Aromatic & Aliphatic): Signals around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ respectively.
Mass Spec. (EI) Molecular Ion (M⁺): A complex cluster of peaks around m/z 248, 250, and 252. This pattern is definitive, arising from the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
Quality Control Workflow

Ensuring lot-to-lot consistency is critical for applications in drug development. A standardized QC workflow should be implemented.

G cluster_0 Primary Analysis cluster_1 Secondary Confirmation nmr ¹H NMR decision Release Batch? nmr->decision ms Mass Spectrometry ms->decision ftir FTIR Spectroscopy ftir->decision hplc HPLC (Purity Assay >98%) hplc->decision batch Synthesized Batch batch->nmr batch->ms batch->ftir batch->hplc pass Pass decision->pass All Specs Met fail Fail (Repurify or Reject) decision->fail Specs Not Met G center 3-Bromo-5-chloro- 2-methoxybenzaldehyde reductive_amination Reductive Amination (+ R-NH₂) center->reductive_amination Aldehyde wittig Wittig Reaction (+ Ylide) center->wittig Aldehyde suzuki Suzuki Coupling (at Br site) center->suzuki Bromine benzylamine Substituted Benzylamine reductive_amination->benzylamine alkene Stilbene Analogues wittig->alkene biaryl Bi-aryl Scaffolds suzuki->biaryl

Caption: Potential synthetic derivatization pathways.

Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols are mandatory. Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.

  • Primary Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [4][6][8]Harmful if swallowed. [4]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [9]Keep away from strong oxidizing agents and bases. [9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate of significant strategic importance for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, accessible synthesis, and highly functionalized structure make it an ideal scaffold for the creation of novel and diverse molecular entities. The combination of an aldehyde handle with orthogonally reactive halogen sites provides a powerful platform for combinatorial chemistry and targeted synthesis. By adhering to the rigorous analytical and safety protocols outlined in this guide, scientists can effectively leverage this compound to accelerate their research and development efforts.

References

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Scientific Electronic Library Online. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Wiley Science Solutions. Retrieved from [Link]

  • DDBST. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. DDBST GmbH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate. Retrieved from [Link]

Sources

Reactivity of the aldehyde group in 3-Bromo-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-5-chloro-2-methoxybenzaldehyde

This document provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into the nuanced interplay of electronic and steric factors that govern the molecule's behavior in key organic transformations. The insights and protocols herein are presented to facilitate predictable and efficient synthetic outcomes.

Molecular Architecture and Its Implications

This compound is a polysubstituted aromatic aldehyde with a unique arrangement of functional groups that creates a complex reactivity profile. The central reactive site is the carbonyl carbon of the aldehyde group, which is inherently electrophilic. The reactivity of this site is significantly modulated by the three substituents on the benzene ring.

Table 1: Properties of this compound

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number25299-26-7[1]
Molecular FormulaC₈H₆BrClO₂[1]
Molecular Weight249.49 g/mol [1]

To understand the aldehyde's reactivity, we must dissect the influence of each substituent:

  • 2-Methoxy Group (-OCH₃): Positioned ortho to the aldehyde, the methoxy group exerts two opposing electronic effects. It has a strong, electron-donating mesomeric effect (+M) that pushes electron density into the ring via resonance, which tends to decrease the electrophilicity of the carbonyl carbon. Simultaneously, it has a weaker, electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Critically, its ortho position introduces significant steric hindrance , which can physically impede the approach of nucleophiles to the carbonyl carbon.[2][3]

  • 3-Bromo (-Br) and 5-Chloro (-Cl) Groups: As halogens, both bromine and chlorine are strongly electron-withdrawing through their inductive effects (-I).[4] This effect pulls electron density away from the aromatic ring, thereby increasing the partial positive charge (electrophilicity) on the carbonyl carbon and making it more susceptible to nucleophilic attack. Their meta positions relative to the aldehyde group mean their influence is primarily inductive.

The net reactivity of the aldehyde is a finely tuned balance between the activating (electron-withdrawing) effects of the halogens and the combined deactivating (resonance) and sterically hindering effects of the ortho-methoxy group.

Electronic_Effects substituents Substituents -OCH₃ (ortho) -Br (meta) -Cl (meta) effects Electronic Effects +M (Resonance Donation) -I (Inductive Withdrawal) Steric Hindrance substituents:f1->effects:f1 +M (Strong) substituents:f1->effects:f2 -I (Moderate) substituents:f1->effects:f3 Significant substituents:f2->effects:f2 -I (Strong) substituents:f3->effects:f2 -I (Stronger) reactivity { Aldehyde Carbon Electrophilicity } effects:f1->reactivity Decreases effects:f2->reactivity Increases effects:f3->reactivity Hinders Attack

Caption: Interplay of electronic and steric effects on the aldehyde.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone reaction for aldehydes.[5] The increased electrophilicity conferred by the halogen substituents suggests that this compound will be more reactive than simple methoxybenzaldehydes. However, the steric bulk of the ortho-methoxy group is a critical consideration.[3]

Causality in Experimental Design:
  • Reagent Choice: For sterically hindered aldehydes, smaller, more reactive nucleophiles are often required. For instance, organolithium reagents may be more effective than bulkier Grignard reagents.

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, CeCl₃) can coordinate to the carbonyl oxygen, further increasing the carbonyl carbon's electrophilicity and accelerating the reaction to overcome the steric barrier.

Field-Proven Protocol: Grignard Reaction for Secondary Alcohol Synthesis

This protocol details the addition of methylmagnesium bromide to form 1-(3-bromo-5-chloro-2-methoxyphenyl)ethanol.

Step-by-Step Methodology:

  • System Preparation: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is flame-dried and allowed to cool.

  • Reagent Introduction: Add this compound (10.0 g, 40.1 mmol) and 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0°C in an ice bath.

    • Causality: Anhydrous THF is crucial as Grignard reagents are strong bases and will be quenched by protic solvents like water. The 0°C temperature is maintained to control the exothermic nature of the addition reaction.

  • Grignard Addition: Add methylmagnesium bromide (1.4 M solution in THF/Toluene, 31.5 mL, 44.1 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: Saturated NH₄Cl is a weak acid used to protonate the intermediate magnesium alkoxide to form the alcohol product while avoiding potential side reactions that could occur with stronger acids.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Grignard_Workflow start Flame-dried N₂-purged flask reagents Add Aldehyde & Anhydrous THF start->reagents cool_ice Cool to 0°C (Ice Bath) reagents->cool_ice add_grignard Dropwise add MeMgBr (1.1 eq) Maintain T < 5°C cool_ice->add_grignard warm_stir Warm to RT, Stir 2h add_grignard->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete quench Cool to 0°C Quench with sat. aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify (Silica Gel Chromatography) extract->purify product Final Alcohol Product purify->product

Sources

The Strategic Deployment of 3-Bromo-5-chloro-2-methoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Substituted benzaldehydes, in particular, represent a cornerstone of synthetic medicinal chemistry, offering a versatile platform for the construction of complex molecular architectures.[1][2] Among these, 3-Bromo-5-chloro-2-methoxybenzaldehyde emerges as a molecule of significant interest. Its unique substitution pattern—a reactive aldehyde, a nucleophilic methoxy group, and two distinct halogen atoms at strategic positions—provides a rich chemical toolbox for the medicinal chemist. This guide will provide an in-depth exploration of the potential applications of this compound, moving beyond a mere catalog of reactions to a nuanced discussion of its strategic value in the synthesis of biologically active compounds. We will delve into the causality behind its reactivity and provide field-proven insights into its deployment in the generation of lead compounds for a variety of therapeutic targets.

I. The Synthetic Potential of this compound: A Chemist's Perspective

The utility of this compound in medicinal chemistry is fundamentally rooted in the distinct reactivity of its constituent functional groups. The interplay between the aldehyde, the methoxy group, and the halogen atoms allows for a diverse array of chemical transformations, enabling the construction of a wide range of molecular scaffolds.

A. The Aldehyde: A Gateway to Molecular Complexity

The aldehyde functionality is a linchpin for numerous carbon-carbon and carbon-nitrogen bond-forming reactions. Its electrophilic nature makes it a prime target for nucleophilic attack, providing a reliable entry point for the introduction of diverse molecular fragments.

One of the most direct applications of the aldehyde group is in the synthesis of Schiff bases . The condensation of this compound with primary amines or hydrazides yields imines and hydrazones, respectively. These reactions are often straightforward to perform and result in products with significant biological potential. For instance, the condensation of the related 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide has been shown to produce a planar molecule with potential biological activity.[3][4] This planarity can be crucial for intercalation with DNA or for fitting into the active sites of enzymes.

Beyond Schiff base formation, the aldehyde is a versatile precursor for the synthesis of various heterocyclic systems. For example, it can participate in multicomponent reactions , such as the Hantzsch pyridine synthesis, to generate dihydropyridine scaffolds, which are known to possess a wide range of biological activities, including calcium channel blocking and neuroprotective effects.

B. The Halogens: Orthogonal Handles for Cross-Coupling

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature that elevates the synthetic value of this molecule. The differential reactivity of these halogens in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the molecular scaffold. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This provides an "orthogonal" handle for sequential functionalization.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an aryl halide, is a powerful tool for introducing new aryl or vinyl substituents. The higher reactivity of the C-Br bond allows for selective coupling at the 3-position, leaving the chlorine atom at the 5-position available for subsequent transformations. This strategy is invaluable for building complex biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be used to introduce alkynyl moieties, which can serve as rigid linkers or as precursors for the synthesis of various heterocyclic systems. The selective coupling at the bromine atom allows for the precise installation of an alkynyl group at the 3-position.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful method for the synthesis of aryl amines, which are prevalent in a vast number of pharmaceuticals. The differential reactivity of the halogens allows for the selective introduction of an amino group at the 3-position, which can be a key pharmacophoric element in many drug candidates.

II. Potential Therapeutic Applications and Mechanistic Insights

The structural features of this compound and its derivatives suggest their potential utility in several therapeutic areas. The following sections will explore these potential applications, drawing on data from structurally related compounds and providing a mechanistic rationale for their proposed biological activity.

A. Anti-inflammatory Agents: Targeting the NF-κB and MAPK Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response. A study on the structurally related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, demonstrated its ability to exert potent anti-inflammatory effects by inhibiting both the NF-κB and MAPK signaling pathways.[5] This compound was shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to downregulate the expression of inflammatory cytokines.

The proposed mechanism of action involves the inhibition of IκB-α phosphorylation and degradation, which prevents the nuclear translocation of NF-κB. Additionally, it was found to reduce the phosphorylation of ERK and JNK, two key kinases in the MAPK pathway. Derivatives of this compound could be synthesized and screened for similar activities, with the potential for improved potency and pharmacokinetic properties.

Diagram: Inhibition of Pro-inflammatory Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines transcription MAPK_pathway->nucleus Derivative 3-Bromo-5-chloro-2- methoxybenzaldehyde Derivative Derivative->IKK inhibits Derivative->MAPK_pathway inhibits

Caption: Proposed mechanism of anti-inflammatory action.

B. Anticancer Agents: Exploring Kinase Inhibition and Beyond

The development of targeted cancer therapies, particularly kinase inhibitors, has revolutionized oncology. The substituted benzaldehyde scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to functionalize the this compound core through cross-coupling reactions provides a powerful strategy for the synthesis of libraries of potential kinase inhibitors. For example, the bromine at the 3-position can be replaced with a heterocyclic moiety known to interact with the hinge region of a kinase, while the chlorine at the 5-position can be used to modulate solubility and other pharmacokinetic properties.

Furthermore, the formation of metal complexes with ligands derived from this aldehyde presents another avenue for anticancer drug development. Zinc(II) complexes of the related 3-bromo-5-chloro-salicylaldehyde have been synthesized and shown to possess biological activity.[6] These complexes could exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, or interference with key cellular signaling pathways.

C. Neuroprotective Agents: Modulating Oxidative Stress and Neuronal Signaling

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and dysregulation of neuronal signaling pathways are key contributors to the pathology of these diseases. Substituted benzaldehydes have been investigated for their neuroprotective properties. For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters.[2] The unique electronic and steric properties of this compound could be leveraged to design novel neuroprotective agents with improved efficacy and target selectivity.

III. Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for the synthesis of key intermediates and potential drug candidates from this compound. These protocols are based on established methodologies for similar substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol is adapted from the synthesis of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide.[3]

Reaction: Condensation of this compound with a Hydrazide.

Materials:

  • This compound

  • Substituted benzohydrazide (e.g., 2-methoxybenzohydrazide)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Add 1.0 equivalent of the substituted benzohydrazide to the solution.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation:

Reactant 1Reactant 2ProductYield (%)
This compound2-methoxybenzohydrazideN'-(3-bromo-5-chloro-2-methoxybenzylidene)-2-methoxybenzohydrazide~85-95
This compoundIsonicotinohydrazideN'-(3-bromo-5-chloro-2-methoxybenzylidene)isonicotinohydrazide~80-90

Diagram: Schiff Base Synthesis Workflow

G start Start dissolve Dissolve Aldehyde & Hydrazide in EtOH start->dissolve add_catalyst Add Catalytic Acetic Acid dissolve->add_catalyst reflux Reflux 2-4h add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool & Isolate Product (Filtration/Concentration) monitor->workup Reaction Complete purify Purify (Recrystallization/ Chromatography) workup->purify end End purify->end

Caption: Workflow for Schiff base synthesis.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the selective cross-coupling at the 3-position (bromine) of this compound.

Reaction: Palladium-catalyzed cross-coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a degassed mixture of toluene and water, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Bubble argon through the mixture for 15 minutes to ensure an inert atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation:

Aryl Boronic AcidProductExpected Yield (%)
Phenylboronic acid3-Phenyl-5-chloro-2-methoxybenzaldehyde~70-85
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-5-chloro-2-methoxybenzaldehyde~65-80

Diagram: Suzuki-Miyaura Coupling Workflow

G start Start mix Mix Reactants & Base in Toluene/Water start->mix degas Degas with Argon mix->degas add_catalyst Add Pd(PPh₃)₄ degas->add_catalyst heat Heat to 80-100°C add_catalyst->heat monitor Monitor Reaction heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for Suzuki-Miyaura coupling.

IV. Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups provide a platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. While the direct application of this specific aldehyde in the literature is still emerging, the wealth of data on structurally related compounds provides a strong rationale for its exploration in the development of novel anti-inflammatory, anticancer, and neuroprotective agents. The experimental protocols provided in this guide offer a starting point for researchers to unlock the full potential of this promising scaffold. Future research should focus on the systematic exploration of the chemical space accessible from this starting material, coupled with rigorous biological evaluation to identify new lead compounds for a range of diseases.

References

  • N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. National Institutes of Health. [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

  • Synthesis of Chalcone Derivatives from Halogenated Vanillin and their Activity Test as Antioxidant. ResearchGate. [Link]

  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Dalton Transactions. [Link]

  • Synthesis, Structures, and Antibacterial Activities of 3-Methoxy-N '-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide Dimethanol Solvates and 3-Hydroxy-N ' -. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-chloro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzaldehydes, in particular, serve as versatile building blocks, offering a reactive aldehyde moiety for the construction of complex molecular architectures. Among these, 3-Bromo-5-chloro-2-methoxybenzaldehyde stands out as a key intermediate, embodying a unique convergence of steric and electronic properties conferred by its halogen and methoxy substituents. The presence of bromine and chlorine atoms at the meta-positions relative to the aldehyde provides distinct opportunities for regioselective cross-coupling reactions, while the ortho-methoxy group influences the conformation and reactivity of the aldehyde. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable compound, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 25299-26-7
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Appearance Solid (Typical)-
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.-

While a detailed historical account of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is intrinsically linked to the broader exploration of halogenated aromatic compounds as pharmaceutical intermediates in the late 20th century. Its precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, was first synthesized in this period to explore novel molecular frameworks for agrochemical and pharmaceutical applications.[1]

Strategic Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process, commencing with the commercially available precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-Bromo-5-chlorosalicylaldehyde). This synthetic strategy is predicated on well-established and reliable organic transformations.

G cluster_0 Step 1: Synthesis of Precursor (Illustrative) cluster_1 Step 2: Methylation 4-Chlorophenol 4-Chlorophenol 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chlorophenol->2-Bromo-4-chlorophenol Bromination 3-Bromo-5-chloro-2-hydroxybenzaldehyde 3-Bromo-5-chloro-2-hydroxybenzaldehyde 2-Bromo-4-chlorophenol->3-Bromo-5-chloro-2-hydroxybenzaldehyde Formylation (e.g., Reimer-Tiemann) Deprotonation Deprotonation 3-Bromo-5-chloro-2-hydroxybenzaldehyde->Deprotonation Base (e.g., K₂CO₃) This compound This compound Deprotonation->this compound Methylating Agent (e.g., (CH₃)₂SO₄)

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde

The precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5), is readily available from commercial suppliers.[2][3] Its synthesis is typically achieved through electrophilic aromatic substitution reactions on a substituted phenol. A common route involves the selective halogenation of a starting phenol, followed by a formylation reaction to introduce the aldehyde group ortho to the hydroxyl group.

Step 2: Methylation via Williamson Ether Synthesis

The conversion of the phenolic hydroxyl group of 3-Bromo-5-chloro-2-hydroxybenzaldehyde to a methoxy ether is a classic Williamson ether synthesis. This reaction is highly efficient and proceeds via an SN2 mechanism.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), is added a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5-2.0 eq).

  • Formation of the Phenoxide: The mixture is stirred at room temperature to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding potassium phenoxide. The progress of this step can be monitored by the dissolution of the starting material.

  • Methylation: A methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.1-1.2 eq) or methyl iodide (CH₃I), is added dropwise to the reaction mixture. The reaction is then typically heated to a moderate temperature (e.g., 50-60 °C) to ensure complete conversion.

  • Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic phenolic proton without causing side reactions. A polar aprotic solvent like DMF is chosen for its ability to dissolve both the starting material and the intermediate phenoxide salt, facilitating the SN2 reaction.

  • Choice of Methylating Agent: Dimethyl sulfate is often preferred in industrial settings due to its lower cost and higher boiling point compared to methyl iodide, although both are effective.

  • Reaction Temperature: Gentle heating increases the rate of the SN2 reaction, ensuring a reasonable reaction time without promoting decomposition or side reactions.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of high-value, biologically active molecules. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.

G cluster_0 Key Reactions This compound This compound Condensation Reactions Condensation Reactions This compound->Condensation Reactions Oxidation Oxidation This compound->Oxidation Reductive Amination Reductive Amination This compound->Reductive Amination Cross-Coupling Cross-Coupling This compound->Cross-Coupling Schiff Bases, Heterocycles (e.g., Benzimidazoles) Schiff Bases, Heterocycles (e.g., Benzimidazoles) Condensation Reactions->Schiff Bases, Heterocycles (e.g., Benzimidazoles) Carboxylic Acids Carboxylic Acids Oxidation->Carboxylic Acids Substituted Benzylamines Substituted Benzylamines Reductive Amination->Substituted Benzylamines Biaryl Compounds, Functionalized Aromatics Biaryl Compounds, Functionalized Aromatics Cross-Coupling->Biaryl Compounds, Functionalized Aromatics

Caption: Synthetic utility of this compound.

Synthesis of Schiff Bases and Heterocyclic Compounds

The aldehyde functionality is a prime site for condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are not only important in their own right but are also key intermediates in the synthesis of various nitrogen-containing heterocycles. For instance, condensation with o-phenylenediamines can lead to the formation of substituted benzimidazoles, a scaffold known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.

Precursor to Substituted Benzoic Acids and Benzyl Alcohols

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations open up further synthetic possibilities, allowing for the incorporation of this substituted aromatic ring into larger molecules through ester or ether linkages.

Role in Cross-Coupling Reactions

The presence of both bromine and chlorine atoms on the aromatic ring is a key feature for advanced synthetic applications. The differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig reactions) allows for sequential, site-selective functionalization of the aromatic ring. This enables the construction of complex biaryl systems and other highly substituted aromatic compounds, which are common motifs in modern pharmaceuticals. The closely related intermediate, 3-Bromo-5-chloro-2-methoxypyridine, is highlighted for its utility in creating advanced agrochemicals and life-saving pharmaceuticals, underscoring the importance of this substitution pattern.[4]

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for applications in medicinal chemistry. While its own discovery is not a landmark event, its utility is derived from the powerful combination of its reactive aldehyde group and the selectively addressable halogen substituents. The synthetic route to this compound is straightforward and relies on fundamental, high-yielding organic reactions. For researchers and drug development professionals, this compound offers a reliable and versatile starting point for the synthesis of novel and complex molecular entities with the potential for significant biological activity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

  • SciELO. (2015). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-chloro-2-methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the strategic utilization of 3-Bromo-5-chloro-2-methoxybenzaldehyde as a foundational starting material for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. While direct, one-pot cyclizations from this substrate are not extensively documented, its unique substitution pattern—comprising an aldehyde, a methoxy group, and two distinct halogen atoms—offers a rich platform for multi-step synthetic strategies. This guide presents detailed, field-proven insights and proposed protocols for the synthesis of key heterocyclic families, including benzofurans, quinolines, and quinazolines. The methodologies are grounded in established chemical principles, explaining the causality behind experimental choices and providing a framework for further synthetic exploration and drug discovery endeavors.

Introduction: The Strategic Value of this compound

The architectural complexity of pharmaceutical agents often relies on the creative and efficient assembly of heterocyclic cores. This compound emerges as a valuable, yet underutilized, building block in this context. Its key attributes for a synthetic chemist are:

  • A Reactive Aldehyde Handle: The formyl group is a versatile functional group, amenable to a wide array of transformations including condensations, oxidations, reductions, and olefications.

  • Ortho Methoxy Group: This group can act as a directing group in certain electrophilic substitutions and, more importantly, serves as a masked phenol. Selective demethylation can unmask a hydroxyl group, which is a crucial nucleophile in many classical heterocyclic cyclization reactions.

  • Differentiated Halogen Atoms: The presence of both bromine and chlorine atoms on the aromatic ring allows for selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This differential reactivity is a powerful tool for introducing molecular diversity.

This document outlines robust, albeit sometimes multi-step, synthetic pathways to leverage these features for the construction of high-value heterocyclic systems.

Proposed Synthesis of Substituted Benzofurans

The benzofuran moiety is a prevalent core in numerous natural products and pharmaceuticals. A common synthetic route involves the cyclization of a 2-hydroxybenzaldehyde derivative. Here, we propose a two-step sequence starting with the selective demethylation of this compound.

Mechanistic Rationale

The synthesis hinges on the unmasking of the ortho-hydroxyl group, which can then act as an intramolecular nucleophile. Boron tribromide (BBr₃) is a powerful and frequently used reagent for the cleavage of aryl methyl ethers.[1][2][3] The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[3] The resulting 3-bromo-5-chloro-2-hydroxybenzaldehyde can then undergo a Perkin rearrangement-type cyclization. The Perkin rearrangement is a well-established method for synthesizing benzofurans from coumarins, which are accessible from salicylaldehydes.[4][5] A more direct approach from the generated salicylaldehyde would be a reaction with an α-halo ketone followed by intramolecular cyclization.

Experimental Protocols

Step 1: Demethylation to 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This protocol is based on established procedures for BBr₃-mediated demethylation of aryl methyl ethers.[1]

Reagent/ParameterValue/ConditionPurpose
Starting MaterialThis compoundPrecursor
ReagentBoron tribromide (1M solution in DCM)Demethylating agent
SolventDichloromethane (DCM), anhydrousAprotic solvent
Temperature0 °C to room temperatureControlled reaction
Reaction Time4-12 hoursTo ensure completion
Work-upMethanol, WaterQuenching and product isolation

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Slowly add a 1M solution of boron tribromide in DCM (1.2 eq) dropwise via a syringe. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-chloro-2-hydroxybenzaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of a 2-Aroylbenzofuran Derivative

This protocol is an adaptation of known benzofuran syntheses from salicylaldehydes.[6]

Reagent/ParameterValue/ConditionPurpose
Starting Material3-Bromo-5-chloro-2-hydroxybenzaldehydePrecursor
Reagent2-BromoacetophenoneAlkylating and cyclizing partner
BasePotassium carbonate (K₂CO₃)Base for deprotonation
SolventAcetone or DMFPolar aprotic solvent
TemperatureRefluxTo drive the reaction
Reaction Time6-18 hoursTo ensure completion

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in acetone or dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) and 2-bromoacetophenone (1.1 eq).

  • Heat the mixture to reflux and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 2-aroyl-4-bromo-6-chlorobenzofuran.

Visualization of the Synthetic Pathway

benzofuran_synthesis start 3-Bromo-5-chloro- 2-methoxybenzaldehyde intermediate 3-Bromo-5-chloro- 2-hydroxybenzaldehyde start->intermediate BBr3, DCM 0°C to RT product Substituted Benzofuran intermediate->product 2-Bromoacetophenone, K2CO3, Reflux

Caption: Proposed synthesis of benzofurans.

Proposed Synthesis of Substituted Quinolines

The Friedländer annulation is a classic and efficient method for quinoline synthesis, typically involving the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group.[7][8][9][10][11] Since our starting material lacks the ortho-amino group, a multi-step approach is necessary to install this functionality.

Mechanistic Rationale

The proposed strategy involves the initial oxidation of the aldehyde to a carboxylic acid, followed by a Curtius or Hofmann rearrangement to install an amino group. However, a more direct, albeit challenging, approach would be a reductive amination. A more robust proposed pathway is the conversion of the aldehyde to a nitrile, followed by reduction to an amine. Given the presence of halogens, a final Friedländer cyclization would yield the desired quinoline core.

Experimental Protocols

Step 1: Conversion of Aldehyde to Oxime

Reagent/ParameterValue/ConditionPurpose
Starting MaterialThis compoundPrecursor
ReagentHydroxylamine hydrochlorideOxime formation
BaseSodium acetate or pyridineAcid scavenger
SolventEthanol/WaterReaction medium
TemperatureRoom temperature to refluxTo drive the reaction
Reaction Time1-4 hoursTo ensure completion

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature or gently reflux for 1-4 hours until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and add cold water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry to obtain the corresponding oxime.

Step 2: Dehydration of Oxime to Nitrile

Reagent/ParameterValue/ConditionPurpose
Starting MaterialThis compound oximePrecursor
ReagentAcetic anhydride or thionyl chlorideDehydrating agent
TemperatureRefluxTo drive the reaction
Reaction Time1-3 hoursTo ensure completion

Procedure:

  • Gently heat the oxime (1.0 eq) with an excess of acetic anhydride under reflux for 1-3 hours.

  • Cool the reaction mixture and pour it into ice-water with stirring.

  • The nitrile will precipitate out. Filter the solid, wash thoroughly with water, and dry.

  • Alternatively, treat the oxime with thionyl chloride in a suitable solvent like toluene.

Step 3: Nitration and Reduction to form 2-Amino-3-bromo-5-chloro-6-methoxybenzaldehyde

A more direct approach to a suitable Friedländer precursor involves nitration followed by reduction.

Procedure (Nitration):

  • Dissolve this compound in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir for a few hours and then pour onto crushed ice. The nitro product will precipitate.

Procedure (Reduction):

  • The isolated nitrobenzaldehyde can be reduced to the corresponding aminobenzaldehyde using standard conditions, such as SnCl₂/HCl or Fe/acetic acid.[11]

Step 4: Friedländer Annulation

Reagent/ParameterValue/ConditionPurpose
Starting Material2-Amino-3-bromo-5-chloro-6-methoxybenzaldehydePrecursor
ReagentKetone with α-methylene group (e.g., acetone)Cyclization partner
CatalystBase (e.g., NaOH) or Acid (e.g., p-TsOH)To catalyze condensation
SolventEthanol or waterReaction medium
TemperatureRefluxTo drive cyclodehydration
Reaction Time4-24 hoursTo ensure completion

Procedure:

  • Dissolve the 2-aminobenzaldehyde derivative (1.0 eq) in ethanol.

  • Add an excess of the ketone (e.g., acetone, 5-10 eq) and a catalytic amount of base (e.g., 10% aqueous NaOH).

  • Reflux the mixture for 4-24 hours, monitoring by TLC.

  • Cool the reaction, and the quinoline product may precipitate. If not, concentrate the solvent and purify by column chromatography.

Visualization of the Synthetic Workflow

quinoline_synthesis cluster_path1 Path A: Via Nitrile cluster_path2 Path B: Via Nitration start_A 3-Bromo-5-chloro- 2-methoxybenzaldehyde oxime Oxime Intermediate start_A->oxime NH2OH.HCl nitrile Nitrile Intermediate oxime->nitrile Ac2O amino_aldehyde_A 2-Amino-benzaldehyde Derivative nitrile->amino_aldehyde_A Reduction product Substituted Quinoline amino_aldehyde_A->product start_B 3-Bromo-5-chloro- 2-methoxybenzaldehyde nitro_aldehyde Nitro-benzaldehyde Intermediate start_B->nitro_aldehyde HNO3/H2SO4 amino_aldehyde_B 2-Amino-benzaldehyde Derivative nitro_aldehyde->amino_aldehyde_B Fe/AcOH amino_aldehyde_B->product ketone Ketone with α-methylene ketone->product Friedländer Annulation

Caption: Proposed pathways for quinoline synthesis.

Proposed Synthesis of Substituted Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles. A common route is the Niementowski synthesis from anthranilic acids.[10] Therefore, the primary challenge is the conversion of the starting aldehyde to an ortho-amino carboxylic acid.

Mechanistic Rationale

The proposed synthesis begins with the oxidation of the aldehyde to a carboxylic acid. The resulting benzoic acid derivative can then be nitrated ortho to the carboxylic acid (directed by the methoxy group), followed by reduction of the nitro group to an amine, yielding an anthranilic acid derivative. This intermediate can then undergo condensation with a formamide equivalent to furnish the quinazoline core.

Experimental Protocols

Step 1: Oxidation to Benzoic Acid

Reagent/ParameterValue/ConditionPurpose
Starting MaterialThis compoundPrecursor
ReagentPotassium permanganate (KMnO₄) or Oxone®Oxidizing agent
SolventAcetone/Water or DMFReaction medium
TemperatureRoom temperature to refluxTo drive the reaction
Reaction Time2-8 hoursTo ensure completion

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent mixture like acetone/water.

  • Add potassium permanganate (KMnO₄) portion-wise, monitoring the color change from purple to brown (MnO₂).

  • After the reaction is complete (TLC), filter off the MnO₂ and wash with hot water.

  • Acidify the filtrate with HCl to precipitate the benzoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2 & 3: Nitration and Reduction

These steps would follow similar procedures as outlined in the quinoline synthesis (Section 3.2, Step 3), starting from the synthesized benzoic acid derivative to yield the corresponding anthranilic acid.

Step 4: Niementowski Quinazoline Synthesis

Reagent/ParameterValue/ConditionPurpose
Starting MaterialSubstituted Anthranilic AcidPrecursor
ReagentFormamide or N,N-DimethylformamideCarbon and nitrogen source
Temperature120-180 °CTo drive cyclization
Reaction Time2-6 hoursTo ensure completion

Procedure:

  • Heat a mixture of the anthranilic acid derivative (1.0 eq) and formamide (excess) at 120-180 °C for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • The quinazolinone product will precipitate. Filter, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualization of the Synthetic Pathway

quinazoline_synthesis start 3-Bromo-5-chloro- 2-methoxybenzaldehyde benzoic_acid Benzoic Acid Derivative start->benzoic_acid KMnO4 nitro_acid Nitro-benzoic Acid Intermediate benzoic_acid->nitro_acid HNO3/H2SO4 anthranilic_acid Anthranilic Acid Derivative nitro_acid->anthranilic_acid Reduction product Substituted Quinazolinone anthranilic_acid->product Formamide, Heat

Caption: Proposed synthesis of quinazolinones.

Conclusion

This compound represents a versatile and strategically valuable starting material for the synthesis of a variety of heterocyclic compounds. While direct cyclization pathways are not immediately apparent, its rich functionality allows for a range of chemical transformations to construct the necessary precursors for established heterocyclic syntheses. The proposed protocols in these application notes, based on sound and well-documented chemical principles, provide a solid foundation for researchers to explore the synthetic utility of this compound in drug discovery and materials science. The differential reactivity of the halogen atoms also opens up possibilities for late-stage functionalization using modern cross-coupling methodologies, further expanding the accessible chemical space.

References

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 25(21), 4929-4935.
  • Willard, P. G., & Fryhle, C. B. (1980). Boron tribromide-dimethyl sulfide. A mild, selective reagent for cleavage of methyl ethers. Tetrahedron Letters, 21(39), 3731-3734.
  • Wikipedia. (2023, December 1). Perkin rearrangement. Retrieved from [Link]

  • Donnelly, D. J., & Fitzpatrick, P. A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(7), 8089–8096.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

  • Mansour, T. S. (2005). The Friedländer Synthesis of Quinolines. Organic Reactions, 43-239.
  • Semantic Scholar. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4105.
  • Niementowski, S. v. (1895). Synthesen von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 28(3), 2809-2815.

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes

In the landscape of modern drug discovery and materials science, substituted benzaldehydes are invaluable molecular scaffolds. Their inherent reactivity and structural versatility make them cornerstone building blocks for a vast array of complex molecular architectures. Specifically, polysubstituted aromatic cores, such as the one found in 3-bromo-5-chloro-2-methoxybenzaldehyde, offer multiple, distinct points for synthetic elaboration. The aldehyde group provides a handle for forming heterocycles or for reductive amination, while the halogen atoms serve as prime sites for carbon-carbon and carbon-heteroatom bond formation.

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in synthetic chemistry, offering unparalleled efficiency and functional group tolerance for forging these critical bonds.[1][2] Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings have become indispensable tools, enabling chemists to construct complex molecules from simple precursors with high precision.[1] This guide provides a detailed technical overview and field-proven protocols for the selective functionalization of this compound, a substrate with differentiated reactivity at its two halogen positions. Understanding and exploiting this selectivity is key to its use as an advanced intermediate in multi-step syntheses.

Guiding Principle: Chemoselectivity in Di-halogenated Systems

The primary synthetic challenge and opportunity presented by this compound lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The relative bond dissociation energies (C-Br < C-Cl) and the greater polarizability of the C-Br bond make it significantly more susceptible to oxidative addition. Consequently, with careful selection of catalyst, ligand, and reaction conditions, it is possible to achieve highly selective coupling at the C-3 (bromo) position while leaving the C-5 (chloro) position intact for subsequent transformations. This guide will focus exclusively on protocols designed to exploit this inherent chemoselectivity.

The Catalytic Heart: A Unified Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, a testament to their shared mechanistic underpinnings.[3] This cycle is the logical framework upon which all protocol designs are based.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Reactants cluster_output Product Pd0 Active Pd(0) Catalyst (e.g., Pd(PPh₃)₂) Ox_Ad Ar-Pd(II)-X Intermediate Pd0->Ox_Ad Oxidative Addition (Ar-X) ArR Coupled Product (Ar-R') Trans Ar-Pd(II)-R' Intermediate Ox_Ad->Trans Transmetalation (R'-M) Trans->Pd0 Reductive Elimination (Ar-R') ArX Aryl Halide (Ar-X) (Substrate) ArX->Ox_Ad RM Organometallic Reagent (R'-M) (Coupling Partner) RM->Trans

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate (in our case, the C-Br bond), forming a Pd(II) intermediate.[5]

  • Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4]

Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of its organoboron reagents.[6] This protocol details the coupling of this compound with a representative arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound249.491.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃), anhydrous138.212.52.5
1,4-Dioxane, anhydrous--~8 mL
Water, degassed--~2 mL
Step-by-Step Protocol
  • Vessel Preparation : To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (249 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Catalyst Addition : Briefly remove the septum and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), under a positive flow of inert gas (Argon or Nitrogen).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Add this mixture to the flask via syringe.[5] The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[5]

  • Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-8 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-chloro-2-methoxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde.

Causality and Optimization
  • The Base : A base is essential to activate the boronic acid, facilitating the transmetalation step.[7] K₂CO₃ is a good general-purpose base; for less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

  • The Ligand : Triphenylphosphine (in the form of Pd(PPh₃)₄) is a classic choice. For more challenging couplings (e.g., with sterically hindered partners or aryl chlorides), more electron-rich and bulky ligands like SPhos or XPhos, often used with a Pd(OAc)₂ precursor, can dramatically improve reaction rates and yields.[1]

  • The Solvent : A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typical. The water helps to dissolve the inorganic base and facilitates the catalytic cycle.

Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, which are important structures in pharmaceuticals and organic materials. This reaction pairs an aryl halide with a terminal alkyne, utilizing both palladium and copper(I) co-catalysis.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound249.491.01.0
Phenylacetylene102.141.11.1
PdCl₂(PPh₃)₂701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (TEA), anhydrous101.193.03.0
Tetrahydrofuran (THF), anhydrous--~10 mL
Step-by-Step Protocol
  • Vessel Preparation : To a flame-dried 25 mL Schlenk flask with a stir bar, add this compound (249 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition : Add anhydrous THF (10 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe. The amine acts as both the base and a solvent.

  • Alkyne Addition : Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature. A color change and the formation of a precipitate (triethylammonium bromide) are typically observed.

  • Monitoring : Monitor the reaction by TLC until completion (typically 1-4 hours).

  • Work-up : Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the salts.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the product, 5-chloro-2-methoxy-3-(phenylethynyl)benzaldehyde.

Causality and Optimization
  • Dual Catalysis : The palladium catalyst performs the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • The Base : An amine base like triethylamine or diisopropylethylamine is crucial. It neutralizes the hydrogen halide (HBr) formed during the reaction and helps deprotonate the terminal alkyne.

  • Oxygen Sensitivity : Sonogashira couplings are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a rigorously inert atmosphere is critical for achieving high yields of the desired cross-coupled product.

References

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • van der Pijl, F., van der Veen, R., El-Mayas, I., Allaedema, R., & van der Vlugt, J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Heck reaction. Wikipedia. [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Wikipedia. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Scholar. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Aslam, M., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Thèse de doctorat. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Toulouse. [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Yu, Y., & Tambar, U. K. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science. [Link]

  • Chaudhari, P. N., & Rindhe, S. S. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals. [Link]

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Application Notes and Protocols: Knoevenagel Condensation of 3-Bromo-5-chloro-2-methoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Biologically Relevant Scaffolds

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to synthetic organic chemistry.[1] It facilitates the reaction between a carbonyl compound and an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product.[2] These products are not merely synthetic curiosities; they are pivotal intermediates in the creation of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and materials.[1] For researchers, scientists, and professionals in drug development, the Knoevenagel condensation offers a direct route to molecular complexity and the exploration of novel chemical space.

This guide focuses on the Knoevenagel condensation of a specifically substituted aromatic aldehyde, 3-Bromo-5-chloro-2-methoxybenzaldehyde, with various active methylene compounds. The unique substitution pattern of this aldehyde, featuring electron-withdrawing halogens (bromine and chlorine) and an electron-donating methoxy group, presents both challenges and opportunities in synthesis. The resulting products, substituted benzylidenes, are of significant interest in medicinal chemistry due to their potential as anticancer agents and kinase inhibitors.[3][4] The strategic placement of halogen and methoxy groups can profoundly influence the biological activity and pharmacokinetic properties of the final compounds.

This document provides a comprehensive overview, including the synthesis of the starting aldehyde, detailed protocols for its condensation with representative active methylene compounds (malononitrile and ethyl cyanoacetate), and insights into the potential applications of the products in drug discovery.

Synthesis of the Starting Material: this compound

The targeted starting material, this compound, is not readily commercially available. Therefore, a two-step synthesis from a commercially available precursor, 3-Bromo-5-chloro-2-hydroxybenzaldehyde, is proposed.

Protocol 1: Methylation of 3-Bromo-5-chloro-2-hydroxybenzaldehyde

This protocol details the methylation of the hydroxyl group of 3-Bromo-5-chloro-2-hydroxybenzaldehyde to yield the desired this compound.

Materials:

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde[2][5]

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Knoevenagel Condensation: Core Protocols and Mechanistic Insights

The Knoevenagel condensation of this compound with active methylene compounds proceeds via a base-catalyzed mechanism. The base abstracts an acidic proton from the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. Weak bases like piperidine or ammonium acetate are commonly employed to avoid self-condensation of the aldehyde.

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' Active Methylene->Carbanion Deprotonation Base Base Protonated Base Base-H⁺ Aldehyde Ar-CHO Carbanion->Aldehyde Nucleophilic Attack Intermediate Ar-CH(O⁻)-CH(Z)-Z' Aldehyde->Intermediate Aldol Adduct Ar-CH(OH)-CH(Z)-Z' Intermediate->Aldol Adduct Protonation Product Ar-CH=C(Z)-Z' Aldol Adduct->Product Dehydration Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes the reaction of this compound with malononitrile, a highly reactive methylene compound, using ammonium acetate as a catalyst in ethanol.[6]

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Add a catalytic amount of ammonium acetate (0.1-0.2 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain 2-((3-bromo-5-chloro-2-methoxyphenyl)methylene)malononitrile.

Protocol 3: Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol details the condensation with ethyl cyanoacetate, a less reactive methylene compound, often requiring slightly more forcing conditions or a different catalytic system. A solvent-free approach using triphenylphosphine as a catalyst is presented here.[7]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Triphenylphosphine

  • Reaction vial or small round-bottom flask

  • Magnetic stirrer with heating plate/oil bath

  • Silica gel for chromatography

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and a catalytic amount of triphenylphosphine (0.05-0.1 eq).

  • Heat the mixture to 80-100 °C with stirring for 1-3 hours. The reaction is performed neat (solvent-free).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be directly purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure ethyl 2-cyano-3-(3-bromo-5-chloro-2-methoxyphenyl)acrylate.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of substituted benzaldehydes with active methylene compounds, providing a predictive framework for the target reactions.

Active Methylene CompoundCatalystSolventTemperature (°C)Typical Reaction TimeExpected Yield
MalononitrileAmmonium AcetateEthanolReflux (approx. 78)2-4 hoursHigh
Ethyl CyanoacetateTriphenylphosphineNone (Solvent-free)80-1001-3 hoursGood to High
Ethyl CyanoacetatePiperidineEthanolReflux (approx. 78)4-8 hoursGood

Experimental Workflow Visualization

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh & Combine: - Aldehyde - Active Methylene Cmpd. - Catalyst - Solvent (if applicable) Heating Heat to specified temperature with stirring Reagents->Heating TLC Monitor reaction progress by TLC Heating->TLC Cooling Cool reaction mixture TLC->Cooling Reaction Complete Filtration Filter precipitate (if formed) Cooling->Filtration Extraction Solvent Extraction (if necessary) Cooling->Extraction Characterization Characterize product: - NMR - IR - Mass Spectrometry Filtration->Characterization Drying Dry organic layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Purify by column chromatography Concentration->Chromatography Chromatography->Characterization

Caption: General experimental workflow for Knoevenagel condensation.

Applications in Drug Development: Targeting Cancer Pathways

The products of Knoevenagel condensation, particularly substituted benzylidenemalononitriles, are recognized as privileged structures in medicinal chemistry. Their rigid, planar geometry and the presence of electron-rich and electron-poor regions make them ideal scaffolds for interacting with biological targets.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of benzylidenemalononitrile derivatives.[3] These compounds can exert their effects through various mechanisms, including:

  • Kinase Inhibition: The α,β-unsaturated nitrile moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues in the active sites of various protein kinases.[4] Many kinases are overexpressed or hyperactivated in cancer cells, making them attractive therapeutic targets. The halogen and methoxy substituents on the phenyl ring play a crucial role in modulating the binding affinity and selectivity for specific kinases.[4]

  • Tubulin Polymerization Inhibition: Similar to other successful anticancer drugs, some Knoevenagel condensation products can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

The presence of halogens like bromine and chlorine can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Insufficient heating- Low purity of starting materials- Steric hindrance from substituents- Use a fresh batch of catalyst.- Ensure the reaction temperature is maintained.- Purify starting materials before use.- Increase reaction time or use a more active catalyst/higher temperature.
Formation of multiple products - Side reactions (e.g., self-condensation of aldehyde)- Impure starting materials- Use a weaker base or lower reaction temperature.- Ensure the purity of the aldehyde.
Difficulty in product purification - Product is an oil- Similar polarity to starting materials- Attempt crystallization from different solvent systems.- Optimize the eluent system for column chromatography.

References

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde. CN107879918B.
  • Chemchart. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde (19652-32-5). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Li, J. J., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Synthesis of New Derivatives of Benzylidenemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2019). Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. Retrieved from [Link]

  • PubMed. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and antitumor activity of some new N-substituted-sulfonyl, 1,2,4-triazole, N-substituted-benzylidene and pyrrole derivatives attached to 4-(benzo[d]thiazol-2-yl)benzohydrazide. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Retrieved from [Link]

  • SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
  • Arkivoc. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols for Asymmetric Synthesis Utilizing 3-Bromo-5-chloro-2-methoxybenzaldehyde as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of 3-bromo-5-chloro-2-methoxybenzaldehyde in asymmetric synthesis. This highly functionalized aromatic aldehyde serves as a versatile chiral building block for the creation of complex molecular architectures with defined stereochemistry, a critical aspect in the discovery and development of novel therapeutic agents. The protocols detailed herein are founded on established methodologies for asymmetric transformations of substituted benzaldehydes and are adapted to provide a robust framework for the enantioselective synthesis of chiral alcohols and homoallylic alcohols.

Introduction: The Strategic Importance of this compound

This compound is a unique starting material for asymmetric synthesis due to the distinct electronic and steric properties conferred by its substitution pattern. The electron-withdrawing nature of the bromine and chlorine atoms activates the aldehyde group towards nucleophilic attack, while the ortho-methoxy group can influence the conformation of the molecule and chelation to metal catalysts, thereby enhancing stereocontrol. The bromine and chlorine atoms also provide valuable handles for subsequent cross-coupling reactions, allowing for further diversification of the chiral products.

The ability to introduce a stereocenter at the benzylic position of this molecule opens avenues for the synthesis of a wide range of chiral intermediates for active pharmaceutical ingredients (APIs). The resulting chiral alcohols and their derivatives are key components in many biologically active compounds.

Core Application: Enantioselective Alkylation of this compound via Organozinc Addition

The catalytic enantioselective addition of organozinc reagents to aldehydes is a powerful and reliable method for the synthesis of chiral secondary alcohols.[1] This protocol details the use of a chiral ligand to control the facial selectivity of the addition of an organozinc reagent to this compound.

Scientific Principle and Rationale

This method relies on the in-situ formation of a chiral catalyst by the reaction of a chiral ligand, typically an amino alcohol or a diol, with a metal precursor. This chiral complex then coordinates to both the organozinc reagent and the aldehyde, creating a highly organized transition state that favors the approach of the nucleophile from one face of the aldehyde, leading to the formation of one enantiomer in excess. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Experimental Protocol: Enantioselective Ethylzinc Addition

This protocol describes the enantioselective addition of diethylzinc to this compound using a chiral amino alcohol ligand.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Diethylzinc (1.0 M in hexanes)Reagent GradeCommercially Available
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine≥98%Commercially Available
Anhydrous TolueneDriSolv®Commercially Available
Saturated aqueous NH₄ClACS Grade-
Diethyl etherAnhydrousCommercially Available
Anhydrous MgSO₄ACS Grade-

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with stirring bars

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC for enantiomeric excess determination

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine (0.025 mmol, 2.5 mol%).

  • Solvent Addition: Add anhydrous toluene (1.0 mL) to the flask.

  • Catalyst Formation: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 0.05 mmol, 5 mol%) dropwise. Stir the mixture at 0 °C for 30 minutes to pre-form the chiral catalyst.

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous toluene (2.0 mL) to the catalyst solution at 0 °C.

  • Reagent Addition: Add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral secondary alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

DOT Diagram of the Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Workup and Purification prep1 Add Chiral Ligand to Flask prep2 Add Anhydrous Toluene prep1->prep2 prep3 Cool to 0 °C prep2->prep3 prep4 Add Diethylzinc (5 mol%) prep3->prep4 prep5 Stir for 30 min at 0 °C prep4->prep5 react1 Add Aldehyde Solution prep5->react1 Catalyst Ready react2 Add Diethylzinc (1.2 equiv) react1->react2 react3 Stir at 0 °C & Monitor by TLC react2->react3 workup1 Quench with aq. NH₄Cl react3->workup1 Reaction Complete workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Flash Chromatography workup3->workup4 analysis Chiral HPLC Analysis workup4->analysis

Caption: Workflow for the enantioselective addition of diethylzinc.

Advanced Application: Asymmetric Allylation for the Synthesis of Chiral Homoallylic Alcohols

The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction that provides access to valuable chiral homoallylic alcohols.[2] These products are versatile intermediates that can be further elaborated into a variety of complex molecules. This protocol describes a method for the asymmetric allylation of this compound using a chiral catalyst.

Scientific Principle and Rationale

This reaction typically employs a chiral Lewis acid catalyst that activates the aldehyde towards nucleophilic attack by an allylating agent, such as an allylsilane or allylstannane. The chiral environment created by the catalyst directs the allyl group to one of the two enantiotopic faces of the aldehyde, resulting in the formation of a chiral homoallylic alcohol with high enantioselectivity. The choice of both the chiral ligand and the allylating agent can influence the stereochemical outcome of the reaction.

Experimental Protocol: Asymmetric Allylation using a Chiral Ligand

This protocol outlines the asymmetric allylation of this compound with allyltributyltin in the presence of a chiral BINOL-derived titanium catalyst.

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Allyltributyltin≥97%Commercially Available
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)≥99%Commercially Available
Titanium(IV) isopropoxide≥98%Commercially Available
Anhydrous Dichloromethane (DCM)DriSolv®Commercially Available
Saturated aqueous NaHCO₃ACS Grade-
Diethyl etherAnhydrousCommercially Available
Anhydrous Na₂SO₄ACS Grade-

Instrumentation:

  • Schlenk line or glovebox

  • Magnetic stirrer and stirring bars

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

  • Chiral HPLC or GC for enantiomeric excess determination

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve (R)-BINOL (0.1 mmol, 10 mol%) in anhydrous DCM (2.0 mL).

  • Titanium Complex Formation: Add titanium(IV) isopropoxide (0.1 mmol, 10 mol%) to the (R)-BINOL solution and stir at room temperature for 1 hour.

  • Reaction Mixture: In a separate flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in anhydrous DCM (3.0 mL).

  • Cooling: Cool the aldehyde solution to -20 °C.

  • Catalyst Addition: Add the pre-formed chiral titanium catalyst solution to the aldehyde solution via cannula.

  • Allylating Agent Addition: Add allyltributyltin (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the chiral homoallylic alcohol.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

DOT Diagram of the Logical Relationship:

G cluster_reactants Reactants cluster_catalyst Chiral Catalyst System aldehyde 3-Bromo-5-chloro- 2-methoxybenzaldehyde transition_state Diastereomeric Transition States aldehyde->transition_state allyl Allylating Agent (e.g., Allyltributyltin) allyl->transition_state ligand Chiral Ligand (e.g., (R)-BINOL) catalyst Chiral Lewis Acid Complex ligand->catalyst metal Lewis Acid (e.g., Ti(O-iPr)₄) metal->catalyst catalyst->transition_state product Enantioenriched Homoallylic Alcohol transition_state->product

Caption: Logical flow of the asymmetric allylation reaction.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the described protocols. Note that yields and enantioselectivities are indicative and may vary based on the specific reaction conditions and the purity of the reagents.

ReactionChiral Ligand/CatalystNucleophileExpected ProductTypical YieldTypical ee
Enantioselective Alkylation(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamineDiethylzinc1-(3-Bromo-5-chloro-2-methoxyphenyl)propan-1-ol70-90%>90%
Asymmetric Allylation(R)-BINOL/Ti(O-iPr)₄Allyltributyltin1-(3-Bromo-5-chloro-2-methoxyphenyl)but-3-en-1-ol60-85%>95%

Trustworthiness and Self-Validation

The protocols described in these application notes are based on well-established and widely cited methodologies in asymmetric synthesis. To ensure the trustworthiness and reproducibility of the results, the following self-validating steps are recommended:

  • Reagent Purity: Use freshly distilled or purchased anhydrous solvents and high-purity reagents. The activity of organometallic reagents should be titrated before use.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction, as both the catalysts and reagents are sensitive to air and moisture.

  • Temperature Control: Precise temperature control is critical for achieving high enantioselectivity. Use a cryostat or a well-maintained cooling bath.

  • Control Experiments: Perform a background reaction without the chiral ligand to confirm its role in inducing asymmetry.

  • Consistent Analysis: Use a calibrated and validated chiral HPLC or GC method to determine the enantiomeric excess.

References

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Denmark, S. E., & Almstead, N. G. (1993). Asymmetric allylation of aldehydes. Tetrahedron, 49(24), 5163-5211. [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven advice to optimize your reaction conditions and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing this compound?

There are two primary and scientifically sound approaches to the synthesis of this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Electrophilic Bromination of 5-chloro-2-methoxybenzaldehyde. This is a direct approach where the final substitution pattern is achieved by introducing a bromine atom onto a pre-existing benzaldehyde derivative.

  • Route B: Vilsmeier-Haack Formylation of 2-Bromo-4-chloroanisole. This route involves the introduction of the aldehyde group onto a pre-brominated and chlorinated anisole backbone.

Q2: How do the existing substituents on the aromatic ring influence the regioselectivity of each route?

Understanding the directing effects of the substituents is paramount for a successful synthesis and to minimize the formation of unwanted isomers.

For Route A (Bromination of 5-chloro-2-methoxybenzaldehyde):

The methoxy group (-OCH₃) at position 2 is a strong activating group and is ortho-, para- directing. The chloro group (-Cl) at position 5 is a deactivating group but is also ortho-, para- directing. The aldehyde group (-CHO) is a deactivating group and is meta- directing.

In this case, the powerful ortho-, para- directing ability of the methoxy group will dominate. The position para to the methoxy group is already occupied by the chloro group. Therefore, the bromination will be directed to the positions ortho to the methoxy group. Of the two ortho positions (3 and 6), position 3 is sterically less hindered and is the expected site of bromination.

For Route B (Vilsmeier-Haack Formylation of 2-Bromo-4-chloroanisole):

The methoxy group (-OCH₃) at position 1 is a strong activating and ortho-, para- directing group. The bromine (-Br) at position 2 and the chlorine (-Cl) at position 4 are deactivating but ortho-, para- directing. The activating effect of the methoxy group will strongly direct the incoming electrophile (the Vilsmeier reagent). The position para to the methoxy group is occupied by the chloro group. The positions ortho to the methoxy group are positions 2 and 6. Position 2 is already substituted with bromine. Therefore, the formylation is expected to occur at position 6, ortho to the methoxy group. This would lead to the desired product, this compound (renumbering the ring with the aldehyde as position 1).

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction Route A (Bromination): Ensure the complete dissolution of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. Extend the reaction time if necessary. Route B (Formylation): The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).
Suboptimal Reaction Temperature Route A (Bromination): Electrophilic bromination can be exothermic. Maintain the recommended temperature range strictly. For N-Bromosuccinimide (NBS) in strong acid, a low temperature (e.g., 0-10 °C) during the addition of the brominating agent is crucial to prevent side reactions.[1] Route B (Formylation): The formation of the Vilsmeier reagent and the subsequent formylation step often require careful temperature control. The initial formation of the reagent is typically done at low temperatures (0-5 °C), followed by a gradual increase to room temperature or gentle heating to drive the reaction to completion.
Poor Quality of Reagents Ensure the purity of starting materials. 5-chloro-2-methoxybenzaldehyde or 2-Bromo-4-chloroanisole should be of high purity. NBS should be recrystallized if it appears discolored.
Problem 2: Formation of Isomeric Impurities
Potential Cause Recommended Solution
Lack of Regiocontrol While the directing groups strongly favor the desired isomer, minor amounts of other isomers can form. Route A (Bromination): Over-bromination can occur, leading to the introduction of a second bromine atom. Use of a slight excess of the starting material relative to the brominating agent can minimize this. Route B (Formylation): In some cases, formylation can occur at other activated positions, though less likely in this specific substrate due to the strong directing effect of the methoxy group.
Side Reactions Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially during workup or purification if oxidizing agents are present. Use mild workup conditions and consider storing the product under an inert atmosphere.
Problem 3: Difficulties in Product Purification
Potential Cause Recommended Solution
Presence of Unreacted Starting Material If the reaction has not gone to completion, the starting material will contaminate the product. Optimize the reaction conditions (time, temperature, stoichiometry) to ensure full conversion.
Formation of Colored Impurities Aromatic compounds can sometimes produce colored byproducts. Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Heat the mixture gently, then filter through a pad of celite to remove the charcoal and adsorbed impurities.[2] Recrystallization: This is a highly effective method for purifying solid products. A solvent screen should be performed to identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
Oily Product If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Route A: Electrophilic Bromination of 5-chloro-2-methoxybenzaldehyde

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup and Purification Start Dissolve 5-chloro-2-methoxybenzaldehyde in a suitable solvent (e.g., acetic acid or a chlorinated solvent). Cool Cool the solution to 0-5 °C in an ice bath. Start->Cool Add_NBS Slowly add N-Bromosuccinimide (NBS) in portions or as a solution. Cool->Add_NBS Stir Stir the reaction mixture at 0-5 °C for a specified time, then allow to warm to room temperature. Add_NBS->Stir Quench Quench the reaction by pouring into ice-water. Stir->Quench Extract Extract the product with a suitable organic solvent (e.g., ethyl acetate). Quench->Extract Wash Wash the organic layer with sodium thiosulfate solution, brine, and dry over anhydrous sodium sulfate. Extract->Wash Purify Concentrate the solvent and purify the crude product by recrystallization or column chromatography. Wash->Purify Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Workup and Purification Start Add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) at 0-5 °C. Stir_Reagent Stir the mixture at 0-5 °C for 30 minutes. Start->Stir_Reagent Add_Anisole Add 2-Bromo-4-chloroanisole to the Vilsmeier reagent at 0-5 °C. Stir_Reagent->Add_Anisole Heat Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for several hours. Add_Anisole->Heat Hydrolyze Cool the reaction mixture and pour it onto crushed ice with stirring. Heat->Hydrolyze Neutralize Neutralize the solution with aqueous sodium hydroxide or sodium bicarbonate. Hydrolyze->Neutralize Extract Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Neutralize->Extract Purify Wash the organic layer, dry, concentrate, and purify by column chromatography or recrystallization. Extract->Purify

Caption: Workflow for the Vilsmeier-Haack formylation of 2-Bromo-4-chloroanisole.

Detailed Steps:

  • Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to anhydrous dimethylformamide (DMF) (3 equivalents) at 0-5 °C with vigorous stirring. The Vilsmeier reagent is formed in situ. [3][4]2. Formylation: To the freshly prepared Vilsmeier reagent, add 2-Bromo-4-chloroanisole (1 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Hydrolysis and Neutralization: Stir the mixture until the ice has melted, then neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7. A precipitate will form.

  • Isolation and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel or by recrystallization.

Data Summary

Parameter Route A: Bromination Route B: Vilsmeier-Haack Formylation
Starting Material 5-chloro-2-methoxybenzaldehyde2-Bromo-4-chloroanisole
Key Reagents N-Bromosuccinimide (NBS), Acetic AcidPhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Typical Temperature 0 °C to Room Temperature0 °C to 60 °C
Reaction Time 3-6 hours3-8 hours
Advantages Direct route, potentially fewer steps if starting material is readily available.Good for substrates that are sensitive to strong oxidizing brominating agents.
Challenges Potential for over-bromination, requires careful control of stoichiometry.The Vilsmeier reagent is highly reactive and moisture-sensitive, requiring anhydrous conditions.

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction? Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Yes Isomers_Formed Formation of Isomers? Start->Isomers_Formed No Optimize_Conditions Optimize Reaction Time and Temperature Check_Purity->Optimize_Conditions Anhydrous_Conditions Ensure Anhydrous Conditions (Route B) Optimize_Conditions->Anhydrous_Conditions Purification_Issues Purification Difficulties? Isomers_Formed->Purification_Issues No Column_Chromatography Use Column Chromatography for Isomer Separation Isomers_Formed->Column_Chromatography Yes Recrystallization Optimize Recrystallization Solvent System Purification_Issues->Recrystallization Yes Charcoal_Treatment Consider Activated Charcoal Treatment for Colored Impurities Recrystallization->Charcoal_Treatment

Caption: Troubleshooting logic for common issues in the synthesis.

References

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Cambridge Open Engage. Retrieved from [Link]

  • Pertanika. (1984). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • ResearchGate. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ScienceDirect. (2024). o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION. Retrieved from [Link]

Sources

Preventing over-oxidation of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 3-Bromo-5-chloro-2-methoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to address the common challenge of over-oxidation to the corresponding carboxylic acid during synthesis or subsequent reactions.

Introduction: The Challenge of Stability

This compound is a highly substituted aromatic aldehyde, making it a valuable building block in pharmaceutical and materials science. However, the very nature of aldehydes makes them susceptible to oxidation.[1][2] The aldehyde proton can be easily abstracted, leading to the formation of a carboxylic acid.[2] This propensity is exacerbated by factors such as atmospheric oxygen, strong oxidizing agents, or prolonged reaction times.[2][3] The electronic nature of the substituents on the aromatic ring—the electron-donating methoxy group and the electron-withdrawing halogens—further modulates the reactivity of the aldehyde functional group. Understanding and controlling this delicate balance is key to achieving high yields and purity.

This guide will provide a framework for diagnosing and preventing unwanted side reactions, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My starting material, this compound, shows a new, more polar spot on TLC/a new peak in HPLC upon storage. What is it?

A1: This is very likely the corresponding carboxylic acid, 3-Bromo-5-chloro-2-methoxybenzoic acid. Aldehydes, especially aromatic ones, can undergo autoxidation simply by exposure to air (atmospheric oxygen).[2][3] To prevent this, store the aldehyde under an inert atmosphere (Nitrogen or Argon), preferably at a low temperature and protected from light.

Q2: I'm performing a reaction on another part of the molecule, but I'm losing my aldehyde group. Why?

A2: If your reaction conditions are oxidative, even mildly, you risk converting the aldehyde to a carboxylic acid. This can happen with reagents like KMnO4, Jones' Reagent (CrO3/H2SO4), or even hydrogen peroxide under certain conditions.[2][4] If the reaction must be performed in the presence of an oxidant, consider protecting the aldehyde group first, for example, as a cyclic acetal.[5]

Q3: How can I remove the carboxylic acid impurity from my aldehyde?

A3: An aqueous workup with a mild base is the most effective method. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute solution of sodium bicarbonate (NaHCO3). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The aldehyde will remain in the organic layer. Be sure to wash with brine and dry the organic layer thoroughly before solvent removal.

Q4: What are the best practices for setting up a reaction using this aldehyde to avoid degradation?

A4:

  • Inert Atmosphere: Always run reactions under an inert atmosphere (N2 or Ar) to prevent air oxidation.

  • Solvent Purity: Use dry, peroxide-free solvents. Ethers, for example, can form explosive peroxides that are also strong oxidizing agents.

  • Temperature Control: Keep the reaction at the lowest effective temperature. Overheating can accelerate decomposition and side reactions.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

Mechanistic Insights: The Pathway to Over-Oxidation

Understanding why over-oxidation occurs is critical to preventing it. The process is not merely a direct conversion; it often involves an intermediate that is key to its mechanism.

In the presence of water, an aldehyde exists in equilibrium with its hydrate form, a geminal diol.[6][7] It is this hydrate, not the aldehyde itself, that is often the species undergoing oxidation.[7] Strong oxidants can then readily attack one of the hydroxyl groups of the hydrate, leading to the formation of the carboxylic acid.[7] This is why anhydrous conditions can sometimes suppress over-oxidation, even with stronger oxidants.[7]

Over_Oxidation_Mechanism cluster_desired Desired Species cluster_undesired Over-oxidation Pathway Aldehyde Ar-CHO (Aldehyde) Hydrate Ar-CH(OH)2 (Gem-diol Hydrate) Aldehyde->Hydrate + H2O (Reversible) CarboxylicAcid Ar-COOH (Carboxylic Acid) Hydrate->CarboxylicAcid [Oxidant] - 2H+, - 2e-

Caption: Mechanism of aldehyde over-oxidation via a gem-diol hydrate intermediate.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

This section provides a structured approach to identifying and rectifying problems related to the over-oxidation of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s) & Validation
Significant amount of carboxylic acid byproduct detected by NMR/LC-MS after a reaction (e.g., oxidation of an alcohol to the target aldehyde). 1. Oxidizing agent is too strong. 2. Reaction time is too long. 3. Reaction temperature is too high. 4. Presence of water in the reaction. [7]Solution: 1. Switch to a milder, more selective oxidizing agent (see Table 1 below). For example, use Dess-Martin Periodinane (DMP) or a TEMPO-catalyzed system instead of Jones' Reagent.[8][9]2. Monitor the reaction by TLC every 15-30 minutes. Quench the reaction as soon as the starting alcohol is consumed.3. Run the reaction at a lower temperature (e.g., 0 °C or room temperature) if the chosen oxidant allows.4. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.Validation: A clean reaction profile by TLC/HPLC with minimal byproduct formation. Confirm product identity and purity by ¹H NMR and Mass Spectrometry.
Product yield is low, and a significant amount of baseline material is observed on TLC. 1. Decomposition of the aldehyde. 2. Formation of polar, insoluble byproducts. Solution: 1. Ensure the workup is not overly acidic or basic, which can degrade the product.2. Use a milder workup procedure. A simple filtration through a plug of silica gel might be sufficient for purification instead of a full column, minimizing contact time with the stationary phase.3. Re-evaluate the reaction conditions for compatibility with the sensitive aldehyde group.Validation: Improved mass balance and higher isolated yield of the desired product.
The reaction to form the aldehyde is sluggish and requires forcing conditions (heat, long reaction times), leading to over-oxidation. 1. The substrate (the corresponding alcohol) is sterically hindered. 2. The chosen oxidant is not active enough under mild conditions. Solution: 1. Consider an alternative synthetic route. Perhaps the aldehyde can be installed via a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) on the aromatic ring if the precursor is available.2. If oxidation is necessary, choose a more potent but still controllable oxidant. A Swern oxidation, for example, is often effective for hindered alcohols and is performed at low temperatures, minimizing side reactions.[10]Validation: Formation of the desired aldehyde in a reasonable timeframe under conditions that do not promote its degradation.
Table 1: Comparison of Common Oxidizing Agents for Alcohol to Aldehyde Synthesis
Oxidant SystemTypical ConditionsProsCons
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0 °C to RTInexpensive, powerfulHigh risk of over-oxidation , toxic chromium waste
PCC (Pyridinium chlorochromate) CH₂Cl₂, RTStops at the aldehydeToxic, carcinogenic chromium waste
Dess-Martin Periodinane (DMP) CH₂Cl₂, RTMild, high-yielding, short reaction timesExpensive, can be explosive at high temperatures
Swern Oxidation ((COCl)₂, DMSO, Et₃N) CH₂Cl₂, -78 °CExcellent for hindered alcohols, mildRequires low temperatures, unpleasant odor (DMS)
TEMPO/NaOCl Biphasic (e.g., CH₂Cl₂/H₂O), 0 °CCatalytic, inexpensive co-oxidant, "green"Can be pH-sensitive, requires careful control

Recommended Protocols

Protocol 1: Controlled Oxidation of 3-Bromo-5-chloro-2-methoxybenzyl alcohol using Dess-Martin Periodinane (DMP)

This protocol is recommended for small to medium-scale synthesis where over-oxidation is a primary concern.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 3-Bromo-5-chloro-2-methoxybenzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of DMP: Add Dess-Martin Periodinane (1.1 eq) to the stirred solution portion-wise over 5 minutes. Caution: The reaction is exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting alcohol by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The aldehyde product should be less polar than the alcohol.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Pinnick Oxidation for Converting Aldehydes to Carboxylic Acids with High Functional Group Tolerance

While the goal is to prevent over-oxidation, sometimes the carboxylic acid is the desired product. The Pinnick oxidation is an exceptionally mild and reliable method for this specific transformation, notable for its tolerance of other sensitive functional groups.[11][12]

Step-by-Step Methodology:

  • Setup: In a flask open to the air, dissolve the aldehyde (1.0 eq) in tert-butanol and water (approx. 4:1 v/v).

  • Scavenger: Add 2-methyl-2-butene (4.0-5.0 eq) as a scavenger for the hypochlorite byproduct.

  • Buffer and Oxidant: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

  • Reaction: Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the aldehyde solution dropwise at room temperature.

  • Monitoring: Stir the reaction for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.

  • Workup: Once complete, concentrate the reaction mixture to remove the tert-butanol. Add water and acidify to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.

Caption: Troubleshooting workflow for addressing over-oxidation issues.

References
  • Mistry, S. N. (2014). Protection of aromatic aldehyde carbonyl group by diol. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

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Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the unambiguous structural elucidation of novel chemical entities is a cornerstone of innovation. In this guide, we delve into the analytical characterization of 3-Bromo-5-chloro-2-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document provides a comprehensive analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework in the absence of direct experimental data. Furthermore, we will compare this powerful technique with other analytical methodologies, providing a holistic view of its characterization.

The Challenge of Structural Complexity

This compound presents a fascinating case for mass spectrometry. Its structure combines an aldehyde functional group, a stable aromatic ring, and three distinct substituents: a methoxy group and two different halogen atoms (bromine and chlorine). Each of these features imparts a characteristic influence on the molecule's fragmentation behavior under ionization, creating a complex puzzle to be solved. Understanding these fragmentation pathways is crucial for confirming the compound's identity and purity.

Predicting the Fragmentation Cascade: A Logic-Driven Approach

In the absence of a publicly available experimental mass spectrum for this compound, we can predict its fragmentation pattern based on well-established principles of mass spectrometry. Electron Ionization (EI) is a common technique for such small molecules, and the following pathways are anticipated.

A key feature of halogen-containing compounds in mass spectrometry is the presence of characteristic isotopic patterns. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[1] This results in a distinctive cluster of peaks for the molecular ion and any fragment containing these halogens, providing a powerful tool for identification.

The fragmentation of benzaldehyde itself typically shows prominent peaks at m/z 106 (molecular ion), 105 (loss of a hydrogen radical), and 77 (phenyl cation).[2][3] The presence of substituents on the aromatic ring will modify this basic pattern.

The primary fragmentation events for this compound are expected to be:

  • Loss of a Hydrogen Radical ([M-H]+): Aldehydes readily lose the aldehydic proton, leading to a stable acylium ion.[4]

  • Loss of a Methyl Radical ([M-CH3]+): The methoxy group can undergo cleavage to lose a methyl radical.[5]

  • Loss of a Methoxy Radical ([M-OCH3]+): Alternatively, the entire methoxy group can be lost.[5]

  • Loss of Carbon Monoxide ([M-CO]+): A common fragmentation pathway for aldehydes is the loss of a neutral CO molecule from the [M-H]+ ion.

  • Cleavage of Halogens: The carbon-halogen bonds can cleave, leading to the loss of Br or Cl radicals.

These predicted fragmentation pathways are summarized in the table below.

Predicted m/z Proposed Fragment Ion Interpretation
248/250/252[C8H6BrClO2]+•Molecular Ion (M+•)
247/249/251[C8H5BrClO2]+Loss of a hydrogen radical ([M-H]+)
233/235/237[C7H3BrClO2]+•Loss of a methyl radical ([M-CH3]+•)
219/221/223[C8H6BrClO]+•Loss of a methoxy radical ([M-OCH3]+•)
219/221/223[C7H5BrClO]+Loss of CO from [M-H]+
169/171[C8H6ClO2]+Loss of a bromine radical
213/215[C8H6BrO2]+Loss of a chlorine radical

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation cascade, the following diagram outlines the key bond cleavages and resulting fragment ions.

Fragmentation_Pathway M [M]+• m/z 248/250/252 M_H [M-H]+ m/z 247/249/251 M->M_H - •H M_CH3 [M-CH3]+• m/z 233/235/237 M->M_CH3 - •CH3 M_OCH3 [M-OCH3]+• m/z 217/219/221 M->M_OCH3 - •OCH3 M_Br [M-Br]+ m/z 169/171 M->M_Br - •Br M_Cl [M-Cl]+ m/z 213/215 M->M_Cl - •Cl M_H_CO [M-H-CO]+ m/z 219/221/223 M_H->M_H_CO - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Comparative Analysis with Other Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern, a comprehensive characterization of this compound relies on a multi-technique approach.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This would be crucial for confirming the substitution pattern on the aromatic ring and the presence of the aldehyde and methoxy groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the aldehyde and the C-O stretch of the methoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the compound and to isolate it from any potential impurities.

The combination of these techniques provides a self-validating system for the structural elucidation and purity assessment of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • Capillary GC column suitable for aromatic compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 40-350

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the molecular ion region to confirm the molecular weight and observe the characteristic isotopic pattern for one bromine and one chlorine atom.

  • Identify the major fragment ions and propose fragmentation pathways consistent with the structure.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel compound like this compound.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Characterization cluster_Confirmation Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (GC-MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC) Purification->Purity Structure Structure Confirmation MS->Structure NMR->Structure IR->Structure Purity->Structure

Caption: A comprehensive workflow for the synthesis, purification, and structural characterization of a novel chemical compound.

Conclusion

The structural elucidation of this compound is a multi-faceted challenge that can be effectively addressed through a combination of predictive mass spectrometry and complementary analytical techniques. By understanding the fundamental principles of fragmentation and leveraging the power of modern instrumentation, researchers can confidently navigate the complexities of this and other novel chemical structures, accelerating the pace of discovery and innovation in drug development and beyond.

References

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DFT studies on the electronic structure of 3-Bromo-5-chloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Electronic Structure of 3-Bromo-5-chloro-2-hydroxybenzaldehyde: A DFT-Based Comparative Analysis

Introduction: The Significance of Substituted Salicylaldehydes

3-Bromo-5-chloro-2-hydroxybenzaldehyde (also known as 3-Bromo-5-chlorosalicylaldehyde) is a halogenated aromatic aldehyde.[1][2] Salicylaldehyde derivatives are crucial precursors in the synthesis of Schiff bases, which are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[3][4] The specific placement of bromo and chloro substituents on the phenyl ring is expected to significantly modulate the electronic properties of the molecule, thereby influencing its reactivity and potential as a pharmacophore.

Understanding the electronic structure—the distribution of electrons, the energies of frontier molecular orbitals, and the reactive sites—is paramount for predicting the molecule's behavior in chemical reactions and biological systems. Density Functional Theory (DFT) has emerged as a powerful and reliable computational tool for such investigations, providing accurate insights into molecular properties at a reasonable computational cost.[3][5]

This guide will detail a robust DFT-based protocol for characterizing 3-Bromo-5-chloro-2-hydroxybenzaldehyde, compare its electronic properties with simpler analogues to highlight the effects of its substituents, and validate the computational results against available experimental data.

The Computational Protocol: A Self-Validating DFT Workflow

The choice of computational methodology is critical for obtaining results that are both accurate and comparable to experimental data. The following protocol is designed to be a self-validating system, where the congruence between calculated and experimental spectroscopic data builds confidence in the predicted electronic properties.

Rationale for Method Selection

For a molecule containing halogens like bromine and chlorine, the selection of an appropriate functional and basis set is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its well-documented success in providing a good balance between accuracy and computational efficiency for a wide range of organic molecules, including substituted benzaldehydes.[3][5]

The 6-311++G(d,p) basis set is selected to ensure a sufficiently flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the electronegative oxygen, bromine, and chlorine atoms, while the polarization functions (d,p) allow for a more accurate representation of bonding environments.[3][5]

Step-by-Step Computational Workflow

The following workflow outlines the key steps in the DFT investigation:

  • Structure Input and Optimization:

    • The initial 3D structure of 3-Bromo-5-chloro-2-hydroxybenzaldehyde is built using a molecular editor.

    • A geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of the molecule.

  • Vibrational Frequency Analysis:

    • A frequency calculation is performed on the optimized geometry at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies are used to simulate the FT-IR spectrum. These are often scaled by a factor (e.g., 0.961) to better match experimental data.[3]

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[6]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[3]

    • UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

DFT Workflow Computational Workflow for Electronic Structure Analysis A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum Energy) B->C E 5. FMO Analysis (HOMO, LUMO, Energy Gap) B->E F 6. MEP Mapping (Reactive Site Identification) B->F G 7. TD-DFT Calculation (Electronic Transitions) B->G D 4. Simulated FT-IR Spectrum C->D I 9. Comparison with Experimental Data D->I H 8. Simulated UV-Vis Spectrum G->H H->I

Caption: A flowchart illustrating the step-by-step DFT workflow for the analysis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde.

Comparative Analysis of Electronic Structure

This section presents a comparative analysis of the calculated properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde against experimental data and related molecules.

Molecular Geometry

The optimized geometry of 3-Bromo-5-chloro-2-hydroxybenzaldehyde reveals a planar structure, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[7] This is a characteristic feature of ortho-hydroxybenzaldehydes.

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-Bromo-5-chloro-2-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of laboratory safety is proactive risk mitigation. For compounds like 3-Bromo-5-chloro-2-methoxybenzaldehyde, which belongs to the family of halogenated and substituted aromatic aldehydes, we must anticipate potential irritant and toxic properties. The guidance provided herein is predicated on the hazard classifications of analogous compounds and established best practices in chemical hygiene.

Anticipated Hazard Profile

Based on the safety data for closely related compounds such as 3-Bromo-5-chloro-2-hydroxybenzaldehyde, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, and other substituted benzaldehydes, we can infer the following primary hazards for this compound:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4][5]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3][5]

  • Harmful if Swallowed: May be harmful if ingested.[5][6]

These anticipated hazards form the basis for the recommended personal protective equipment and handling procedures outlined below.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for preventing exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable initial choice for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[1]
Body Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact.[7]
Respiratory Use in a Ventilated AreaAll handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator may be necessary.[1][2]
Feet Closed-Toed ShoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing the risk of exposure and contamination. The following diagram and step-by-step protocol outline the recommended procedure for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS of Analogous Compounds B Don Appropriate PPE A->B Proceed once understood C Prepare Work Area in Fume Hood B->C Enter lab D Weigh Solid Compound C->D Begin experiment E Dissolve in Appropriate Solvent D->E As per protocol F Decontaminate Work Area E->F After experiment completion G Segregate and Label Waste F->G H Remove PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheets of structurally similar compounds to understand the potential hazards.

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

    • Don all required personal protective equipment as outlined in the table above.[8]

    • Prepare your designated workspace within a certified chemical fume hood. Ensure the sash is at the appropriate working height.

  • Handling the Compound:

    • When weighing the solid, use a spatula and handle it carefully to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste containing this compound into a clearly labeled hazardous waste container.

    • Remove your personal protective equipment in the correct order to avoid cross-contamination.

    • Wash your hands thoroughly with soap and water after removing your gloves.[1][2]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

Spill and Disposal Management

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:
  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: In the case of a larger spill, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[9]

  • Containerization: Collect all solid and liquid waste in a compatible, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste disposal program.[2][4][10]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

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  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde.
  • ACS Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.